
3,3-dimethyl-N-(4-(pyrrolidin-1-yl)butyl)butanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-(4-(pyrrolidin-1-yl)butyl)butanamide hydrochloride is a chemical compound with the linear formula C10H23N2Cl1 . It is a solid substance . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like this compound often involves the use of the pyrrolidine ring. This can be achieved through two main synthetic strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Research indicates the utility of related pyrrolidinyl and butylamino compounds in synthesis and catalysis. For instance, the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions underlines the importance of nitrogen-containing compounds in facilitating chemical transformations, especially in the acylation of inert alcohols and phenols without the need for base (Liu et al., 2014). Such studies provide insights into the mechanistic aspects of catalysis and the potential for developing more efficient and sustainable synthetic methodologies.
Complexation and Host-Guest Chemistry
Research on the complexation behaviors of pyridinium derivatives highlights their significance in supramolecular chemistry. The study of negatively charged carboxylatopillar[5]arene complexing with substituted 1,4-bis(pyridinium)butane derivatives showcases the impact of substituents on binding affinities and modes, revealing the potential for designing novel host-guest systems with tailored properties (Li et al., 2011).
Neuroprotective Agents
The development of N-acylaminophenothiazines, including compounds with pyrrolidinyl groups, as neuroprotective agents for Alzheimer's disease treatment, demonstrates the therapeutic potential of these compounds. They exhibit multifunctional activities, such as selective inhibition of butyrylcholinesterase and protection against neuronal damage caused by free radicals, highlighting their relevance in addressing neurodegenerative disorders (González-Muñoz et al., 2011).
Hydroxyl Group Protection
In the synthesis of complex molecules, the protection of hydroxyl groups is crucial. Compounds with butyl and pyrrolidinyl motifs are used in protecting groups, such as tert-butyldimethylsilyl derivatives, to safeguard hydroxyl functionalities during synthetic procedures, showcasing their utility in organic synthesis and the preparation of prostaglandins (Corey & Venkateswarlu, 1972).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 3,3-dimethyl-N-(4-(pyrrolidin-1-yl)butyl)butanamide hydrochloride is classified under GHS07. It has a hazard statement H319, which means it causes serious eye irritation. Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .
Wirkmechanismus
Target of Action
The primary targets of 3,3-dimethyl-N-(4-(pyrrolidin-1-yl)butyl)butanamide hydrochloride are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to interact with various targets due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(4-pyrrolidin-1-ylbutyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O.ClH/c1-14(2,3)12-13(17)15-8-4-5-9-16-10-6-7-11-16;/h4-12H2,1-3H3,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTBJVZACNKLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCCCN1CCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

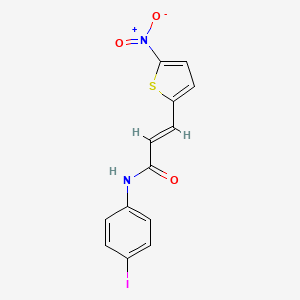
![N-[1-(4-bromophenyl)sulfonyl-2,2-dichloroethenyl]benzamide](/img/structure/B2821751.png)
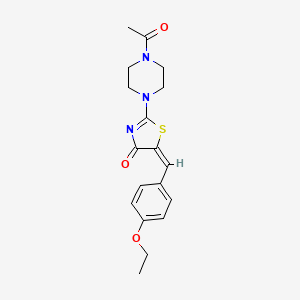
![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)
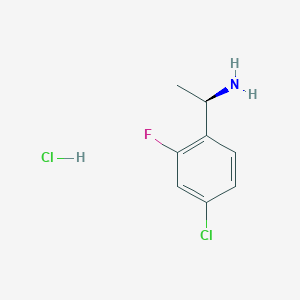

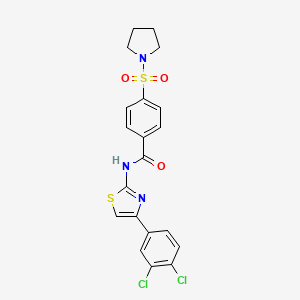

![N-[(5-Chloro-3-ethylimidazol-4-yl)methyl]-N-(thiophen-3-ylmethyl)prop-2-enamide](/img/structure/B2821764.png)
![3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2821766.png)
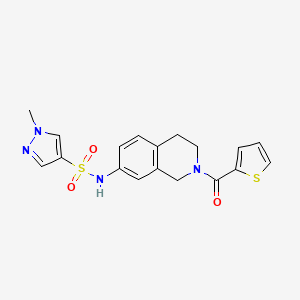
![Methyl 3-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2821769.png)
![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2821770.png)
![7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2821771.png)